3-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole
Description
3-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole is a complex organic compound with the molecular formula C21H21ClN4O3S This compound is notable for its unique structure, which includes a benzo[d]isothiazole moiety, a piperazine ring, and a pyridine ring substituted with a tetrahydrofuran group
Properties
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c22-17-11-14(12-23-20(17)29-15-5-10-28-13-15)21(27)26-8-6-25(7-9-26)19-16-3-1-2-4-18(16)30-24-19/h1-4,11-12,15H,5-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZPVXXDNUGICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole typically involves multi-step organic reactions The process begins with the preparation of the benzo[d]isothiazole and piperazine intermediates These intermediates are then coupled with the pyridine derivative under controlled conditions The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with specific molecular targets. The benzo[d]isothiazole moiety is known to interact with certain enzymes, potentially inhibiting their activity. The piperazine ring may facilitate binding to receptors, while the pyridine and tetrahydrofuran groups contribute to the overall stability and solubility of the compound. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(5-chloro-2-methoxypyridin-3-yl)methanone
- (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(5-chloro-6-(methoxymethyl)pyridin-3-yl)methanone
Uniqueness
Compared to similar compounds, 3-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole stands out due to the presence of the tetrahydrofuran group. This group enhances the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activity, distinguishing it from its analogs.
Biological Activity
3-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a benzothiazole moiety and a piperazine ring. The presence of a chloro group and an oxolan-3-yloxy substituent contributes to its biological activity.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . In vitro evaluations have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of several benzothiazole derivatives, including the target compound. The results indicated significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 2.12 µM to 6.75 µM depending on the derivative and assay format (2D vs. 3D) .
| Compound | Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| - | HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| - | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
The mechanism through which this compound exerts its anticancer effects involves the activation of procaspase-3 to caspase-3, leading to apoptosis in cancer cells . This indicates that the compound may induce programmed cell death via intrinsic apoptotic pathways.
Structure-Activity Relationships (SAR)
The SAR analysis suggests that modifications to the benzothiazole and piperazine structures can significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances potency against cancer cells, while the oxolan group appears crucial for maintaining solubility and bioavailability .
Antimicrobial Activity
In addition to anticancer properties, certain studies have reported antimicrobial activity for related benzothiazole compounds against Gram-positive and Gram-negative bacteria . This broadens the therapeutic potential of the compound beyond oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
